
Fluvastatin-D8 (Major) Sodium Salt
Overview
Description
Fluvastatin-D8 (Major) Sodium Salt is a derivative of Fluvastatin . Fluvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular disease . It is indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood .
Synthesis Analysis
Fluvastatin is a member of the HMG-CoA reductase inhibitor drug class . It is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class .Molecular Structure Analysis
The molecular formula of Fluvastatin-D8 (Major) Sodium Salt is C24H18D7FNNaO4 . It has a molecular weight of 440.49 .Chemical Reactions Analysis
Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . HMG-CoA reductase is responsible for converting HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis .Physical And Chemical Properties Analysis
Fluvastatin-D8 (Major) Sodium Salt has a molecular weight of 440.49 . More detailed physical and chemical properties may be found in specialized databases .Scientific Research Applications
Enhancement of Oral Bioavailability
Fluvastatin: , a BCS class III drug, has high aqueous solubility but low permeability, leading to low oral bioavailability due to high first-pass extraction. Research has focused on developing a Self-Microemulsifying Drug Delivery System (SMEDDS) to enhance the permeability characteristics of hydrophilic drugs like Fluvastatin and protect them from the acidic environment of the stomach . This system aims to improve gastrointestinal stability and intestinal permeability, potentially increasing the effectiveness of the drug when administered orally.
Obesity Treatment through Brown Fat Activation
Studies have shown that Fluvastatin Sodium can ameliorate obesity by activating brown adipose tissue (BAT). BAT is known for its ability to burn energy through uncoupling thermogenesis, making it a promising therapeutic target for obesity. Fluvastatin Sodium has been identified as an effective BAT activator, which may have significant potential for the treatment of obesity and related metabolic disorders .
Solid Lipid Nanoparticles for Bioavailability Enhancement
The development of Fluvastatin-loaded Solid Lipid Nanoparticles (FLV-SLNPs) using a factorial design approach has been researched to enhance bioavailability. Fluvastatin’s low solubility and substantial first-pass metabolism result in low bioavailability and a short elimination half-life. FLV-SLNPs prepared using the nano-emulsion technique have shown promise in improving pharmacokinetic parameters such as area under the curve (AUC) and mean residence time (MRT), indicating enhanced bioavailability .
SIRT2 Activity Inhibition for Therapeutic Applications
Fluvastatin Sodium has been identified as a potential inhibitory effect on SIRT2 , a member of the sirtuin family of proteins. The inhibition of SIRT2 activity is a new direction for developing highly active and selectively targeted inhibitors, which could have therapeutic applications in various diseases .
Drug Formulation for Enhanced Stability and Absorption
The formulation of drugs to enhance their stability and absorption is a critical application of Fluvastatin. By creating formulations that can withstand the acidic pH of the stomach and improve intestinal permeability, the efficacy of Fluvastatin can be significantly increased .
Treatment of Hypercholesteremia
Fluvastatin Sodium is primarily used as a hypolipidemic drug to treat hypercholesteremia. It functions as an inhibitor of the cellular hydroxymethyl glutaryl coenzyme A (HMG-CoA) reductase. The compound’s ability to lower cholesterol levels makes it a valuable tool in the management of cardiovascular diseases .
Mechanism of Action
Target of Action
Fluvastatin-D8 Sodium Salt primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .
Mode of Action
Fluvastatin-D8 Sodium Salt acts by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase . By inhibiting this enzyme, the compound effectively blocks the conversion of HMG-CoA to mevalonic acid, thereby interrupting the cholesterol biosynthesis pathway .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in mevalonic acid, which is a precursor of cholesterol. This results in a reduction of cholesterol levels in the body . The metabolic pathways of Fluvastatin involve the formation of several metabolites, including the desisopropylpropionic acid derivative of Fluvastatin, which results from oxidative removal of the N-isopropyl group and beta-oxidation of the side chain .
Pharmacokinetics
Fluvastatin is extensively absorbed from the gastrointestinal tract. After absorption, it is nearly completely extracted and metabolized in the liver to inactive and active metabolites . Approximately 95% of a single dose of Fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to significantly reduce the rate of bioavailability of Fluvastatin .
Result of Action
The primary result of Fluvastatin’s action is a reduction in plasma cholesterol levels . This is achieved by decreasing the production of cholesterol in the liver. As a result, Fluvastatin is used to lower lipid levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of Fluvastatin can be influenced by various environmental factors. For instance, the presence of food can significantly affect the bioavailability of the drug . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, gender, and the presence of certain medical conditions .
Safety and Hazards
Future Directions
Fluvastatin is used as an adjunct to dietary therapy to prevent cardiovascular events . It may be used as secondary prevention in patients with coronary heart disease (CHD) to reduce the risk of requiring coronary revascularization procedures, for reducing progression of coronary atherosclerosis in hypercholesterolemic patients with CHD, and for the treatment of primary hypercholesterolemia and mixed dyslipidemia .
properties
IUPAC Name |
sodium;(E,3R,5S)-7-[5,7-dideuterio-3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,3D,6D,15D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-BLTJRAFPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)C(=C(N2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F)[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747812 | |
| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvastatin-D8 (Major) Sodium Salt | |
CAS RN |
1260178-87-7 | |
| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



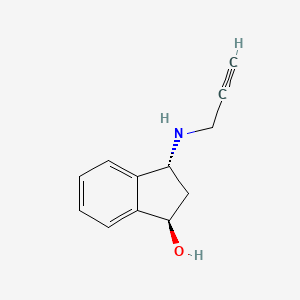

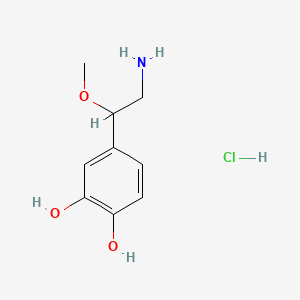
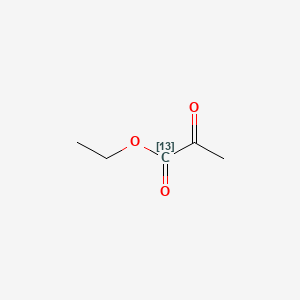
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

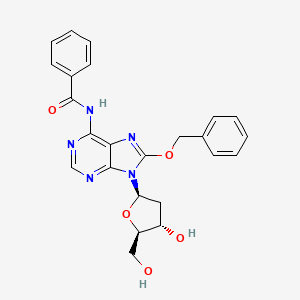
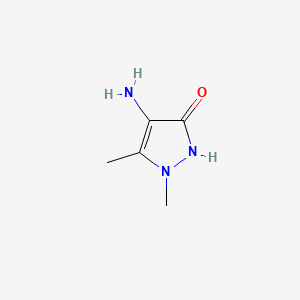


![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

